molecular formula C16H17FN2O2 B1385116 N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide CAS No. 1020053-92-2

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide

Cat. No.: B1385116
CAS No.: 1020053-92-2
M. Wt: 288.32 g/mol
InChI Key: FVIBZVJMENHDEM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a benzamide derivative characterized by a meta-oriented propoxy group (-OCH₂CH₂CH₃) on the benzamide ring and a 5-amino-2-fluorophenyl substituent. This compound is primarily utilized in proteomics and medicinal chemistry research, where its structural features—such as the fluorine atom (electron-withdrawing) and amino group (hydrogen-bonding capability)—are hypothesized to enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-15-10-12(18)6-7-14(15)17/h3-7,9-10H,2,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIBZVJMENHDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250853
Record name N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020053-92-2
Record name N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020053-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuronal Nicotinic Receptor Modulation

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide has been investigated for its role as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that benzamide analogs can selectively target nAChR subtypes, which are implicated in various neurological disorders. This compound has shown potential in structure-activity relationship (SAR) studies, leading to the identification of its pharmacophore model, which is crucial for developing selective nAChR ligands .

Cyclic Nucleotide Phosphodiesterase Inhibition

Another significant application of this compound is its potential use as a cyclic nucleotide phosphodiesterase inhibitor. Compounds with similar structures have been reported to exhibit inhibitory effects on phosphodiesterases, which are vital in regulating intracellular levels of cyclic nucleotides and are involved in numerous physiological processes .

Case Study 1: nAChR Modulation

In a study focusing on the modulation of nAChRs, this compound was part of a series of benzamide analogs evaluated for their ability to inhibit nAChR activity. The lead compound demonstrated an IC50 value indicating effective inhibition with selectivity towards the α4β2 subtype over α3β4, suggesting its potential therapeutic utility in treating conditions like Alzheimer's disease and nicotine addiction .

CompoundIC50 (µM)Selectivity
This compound6.0α4β2 > α3β4
Compound 89.5 (α4β2), 11.1 (α3β4)No selectivity

Case Study 2: Phosphodiesterase Inhibition

Research on fluoroalkoxy-substituted benzamides indicates that compounds structurally related to this compound can inhibit phosphodiesterases effectively. This inhibition is critical for developing treatments for cardiovascular diseases and other conditions influenced by cyclic nucleotide signaling .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkoxy Chain Length

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide
  • Structure : Differs in the position (para vs. meta) and length of the alkoxy group (heptyloxy vs. propoxy).
  • The para-substitution may alter steric interactions with biological targets compared to the meta-substituted target compound .
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (sc-330170)
  • Structure: Features a phenoxypropanamide group instead of propoxybenzamide.
  • Properties: The phenoxy group introduces aromaticity and rigidity, which could affect binding affinity.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Contains an isopropoxy group and trifluoromethyl substituent.
  • Application : Used as a pesticide, highlighting the role of trifluoromethyl groups in agrochemical activity. The isopropoxy group’s steric bulk contrasts with the target compound’s linear propoxy chain, suggesting divergent target selectivity .

Functional Group Modifications

N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide
  • Structure : Replaces fluorine with a methoxy group and incorporates a trifluoropropanamide chain.
  • The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-fluorobenzamide
  • Structure: A complex tricyclic derivative with a cyano group.
  • Application : Likely designed for high-affinity receptor binding due to its rigid scaffold, contrasting with the target compound’s simpler benzamide core .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituent Position Alkoxy Chain Log P* Key Features
N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide Meta Propoxy (C3) ~3.5 Balanced lipophilicity, hydrogen bonding
N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide Para Heptyloxy (C7) ~6.2 High lipophilicity, potential permeability issues
Flutolanil Meta Isopropoxy ~4.1 Agrochemically active, steric bulk
N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide N/A N/A ~2.8 Enhanced metabolic stability

*Log P values are estimated based on structural analogs.

Biological Activity

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C16H17FN2O2
  • Molecular Weight : 288.32 g/mol

This compound has been studied primarily for its role as a negative allosteric modulator (NAM) of neuronal nicotinic acetylcholine receptors (nAChRs). The compound exhibits selective inhibition properties, particularly towards the human α4β2 nAChR subtype, with an IC50 value of approximately 6.0 µM, demonstrating a five-fold preference over the α3β4 subtype .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of this compound can significantly impact its biological activity. For example, altering the alkoxy portion or substituting different groups on the pyridyl ring can enhance or diminish its selectivity and potency against specific nAChR subtypes.

Table 1: Structure-Activity Relationship Findings

CompoundIC50 (µM)SelectivityComments
This compound6.0 (3.4–10.6)High (α4β2 vs α3β4)Lead compound
Compound 89.5 (3.7–24.1)ModerateNo selectivity
Compound 4VariesLowComparable potency on both subtypes

Biological Evaluation

The biological evaluation of this compound has included in vitro assays to assess its impact on receptor activity and potential therapeutic applications. Studies have indicated that this compound may play a role in modulating neurotransmitter release and could be beneficial in treating conditions associated with dysregulated nAChR activity, such as neurodegenerative diseases and addiction .

Case Studies

  • Neuropsychiatric Disorders : In a study exploring the effects of various nAChR modulators, this compound was shown to reduce hyperactivity in animal models, suggesting potential applications in treating disorders like schizophrenia and ADHD .
  • Cancer Research : The compound's ability to inhibit specific receptor pathways has led to investigations into its role in cancer treatment, particularly in modulating tumor microenvironments through nAChR pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 3-propoxybenzoic acid derivatives with 5-amino-2-fluorophenylamine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to generate the reactive intermediate.
  • Protection of the amino group : Protect the 5-amino group with a Boc or Fmoc group to prevent side reactions during coupling .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (40–60°C) to enhance yield. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Validation : Confirm purity (>95%) via 1H^1H/13C^{13}C NMR and LC-MS. For example, in analogous compounds, 1H^1H NMR peaks for propoxy chains appear at δ 1.0–1.5 ppm (CH3_3) and δ 3.4–4.0 ppm (OCH2_2) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Analytical Workflow :

  • 1H^1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), fluoro-substituent effects (deshielding), and propoxy chain signals (δ 1.0–4.0 ppm).
  • 19F^{19}F NMR : Detect the fluorine atom at δ -110 to -120 ppm (ortho-fluorine in aryl groups) .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch at 1650–1680 cm1^{-1}) and amino groups (N-H stretch at 3300–3500 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 303.3 for C16 _16H16 _16FN2 _2O2_2).

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

  • Approaches :

  • Slow Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and hexane, then allow slow solvent evaporation at 4°C.
  • Vapor Diffusion : Use methanol as the solvent and diethyl ether as the anti-solvent in a sealed chamber.
    • Structural Insights : For analogous fluorobenzamides, X-ray crystallography revealed planar amide groups and hydrogen-bonding networks stabilizing the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for HDAC inhibition?

  • SAR Strategies :

  • Modify the propoxy chain : Shorten or elongate the chain to alter lipophilicity and membrane permeability. For example, replacing propoxy with ethoxy improved solubility in HDAC inhibitors .
  • Substitute fluorine position : Compare para- vs. ortho-fluoro effects on target binding (e.g., fluorine’s electron-withdrawing properties enhance hydrogen bonding).
  • Biological Assays : Test derivatives against recombinant HDAC isoforms (e.g., HDAC1, HDAC6) using fluorogenic substrates. Correlate IC50_{50} values with structural modifications.

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

  • Troubleshooting Steps :

  • Standardize Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time.
  • Orthogonal Validation : Confirm results using complementary methods (e.g., Western blot for protein acetylation alongside enzymatic assays).
  • Dose-Response Curves : Perform 10-point dilution series to assess reproducibility and calculate Hill slopes for mechanism insights .

Q. What computational tools predict the physicochemical properties and metabolic stability of this compound?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For example, the propoxy group may increase logP, affecting blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding to HDAC active sites using GROMACS or AMBER. Analyze hydrogen bonds between the amide group and Zn2+^{2+} in the enzyme’s catalytic pocket .
  • Retrosynthesis Tools : Leverage AI platforms (e.g., ChemAxon) to propose alternative synthetic routes and optimize reaction yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide

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